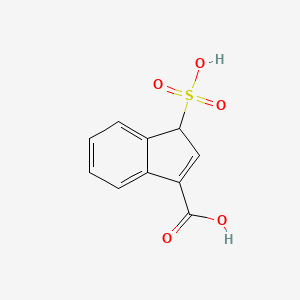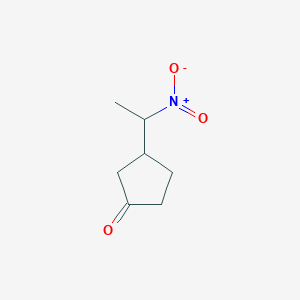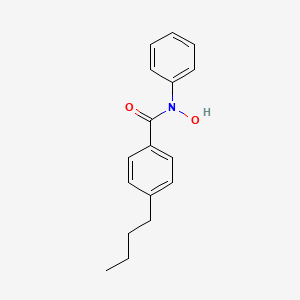
Bis(benzyloxy)(chloromethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzyloxy)(chloromethyl)methylsilane is an organosilicon compound characterized by the presence of two benzyloxy groups, a chloromethyl group, and a methyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzyloxy)(chloromethyl)methylsilane typically involves the reaction of chloromethylmethylsilane with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:
ClCH2MeSiCl+2PhCH2OH→ClCH2MeSi(OCH2Ph)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidomethyl, cyanomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Bis(benzyloxy)(chloromethyl)methylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds and as a protecting group for alcohols.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins with enhanced properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Catalysis: The compound is employed in the development of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of bis(benzyloxy)(chloromethyl)methylsilane in chemical reactions involves the activation of the silicon atom through the electron-withdrawing effects of the benzyloxy and chloromethyl groups. This activation facilitates nucleophilic attack on the silicon center, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Bis(benzyloxy)methylsilane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylmethylsilane: Lacks the benzyloxy groups, resulting in different reactivity and applications.
Bis(benzyloxy)(methyl)methylsilane: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical behavior.
Uniqueness: Bis(benzyloxy)(chloromethyl)methylsilane is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and materials science.
Properties
CAS No. |
138380-14-0 |
|---|---|
Molecular Formula |
C16H19ClO2Si |
Molecular Weight |
306.86 g/mol |
IUPAC Name |
chloromethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H19ClO2Si/c1-20(14-17,18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
InChI Key |
ZQBNKFJMMIJMPU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
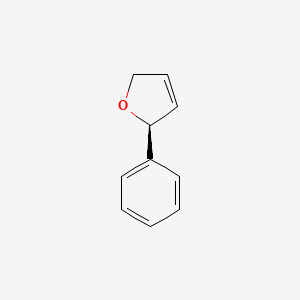
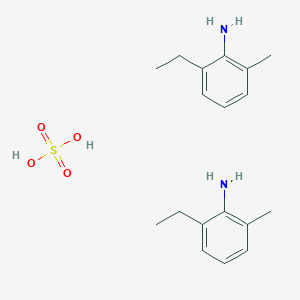
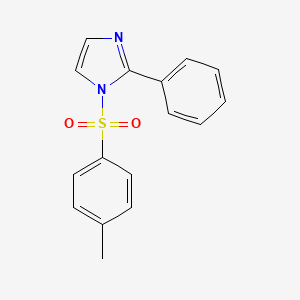


![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
